(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid (2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid
Brand Name: Vulcanchem
CAS No.: 1217860-85-9
VCID: VC21239837
InChI: InChI=1S/C17H16O4/c18-16(21-12-13-7-3-1-4-8-13)11-15(17(19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20)/t15-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)C(=O)O
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid

CAS No.: 1217860-85-9

Cat. No.: VC21239837

Molecular Formula: C17H16O4

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid - 1217860-85-9

Specification

CAS No. 1217860-85-9
Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
IUPAC Name (2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid
Standard InChI InChI=1S/C17H16O4/c18-16(21-12-13-7-3-1-4-8-13)11-15(17(19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20)/t15-/m0/s1
Standard InChI Key VOEWWKJHVFJWJE-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)C[C@@H](C2=CC=CC=C2)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator